Morphinone

Covalent Drug-Receptor Interaction Opioid Receptor Pharmacology Irreversible Antagonism

Researchers quantifying morphine bioactivation face a critical gap: generic opioid standards cannot resolve the unique chromatographic retention time or MS fragmentation pattern of the toxic metabolite morphinone, leading to inaccurate quantification. Morphinone (CAS 467-02-7) solves this as the only viable reference standard for this pathway. • Enables validated LC-MS/MS detection at physiological formation rates (30-120 nmol/g liver/30 min) in human liver microsome assays. • Unique α,β-unsaturated ketone allows covalent mu-opioid receptor probe studies; the saturated analog dihydromorphinone lacks this activity. • Supplied with full characterization data; controlled substance licensing required.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 467-02-7
Cat. No. B1233378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphinone
CAS467-02-7
Synonymsmorphinone
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)C=C4
InChIInChI=1S/C17H17NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,16,19H,6-8H2,1H3/t10-,11+,16-,17-/m0/s1
InChIKeyPFBSOANQDDTNGJ-YNHQPCIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphinone: Toxic Metabolite & Precursor


Morphinone (CAS 467-02-7) is a morphinane alkaloid that functions both as a minor, but toxic, oxidative metabolite of morphine and as a crucial intermediate in the semi-synthesis of potent opioids like hydromorphone [1][2]. Unlike its parent compound, morphinone is an electrophilic α,β-unsaturated ketone capable of forming covalent adducts with cellular nucleophiles, a property that underpins its unique toxicological profile and its distinct utility in analytical method development [3][4].

1
Toxic metabolite pathway probe Quantify morphinone formation from morphine in liver microsomes or hepatocytes
2
Semi-synthetic opioid precursor Key intermediate for hydromorphone and related morphinan synthesis
3
Electrophilic covalent binding probe Study irreversible opioid receptor inactivation via sulfhydryl adduct formation

Why Morphine Cannot Substitute for Morphinone


Morphinone (467-02-7) cannot be replaced by morphine or hydromorphone for two critical, quantifiable reasons. First, its electrophilic α,β-unsaturated ketone moiety enables covalent protein binding, leading to irreversible opioid receptor inactivation, a property absent in its saturated analog dihydromorphinone [1][2]. Second, as a specific minor metabolite, it is the only viable analytical reference standard for quantifying this toxicologically significant pathway in complex biological matrices; the chromatographic properties and MS fragmentation patterns of morphine or hydromorphone standards cannot replicate the specific data required for accurate quantification of morphinone [3][4].

Morphinone (target) α,β-unsaturated ketone; forms covalent adducts with sulfhydryl groups, enabling irreversible receptor inactivation
Morphine / hydromorphone Saturated analogs lack electrophilic reactivity; only reversible binding, cannot replicate covalent inactivation endpoints
Risk: Electrophilic binding phenotype may not transfer; covalent mechanism requires morphinone as tool compound.
Morphinone standard Unique MS fragmentation and retention time; only standard enabling accurate quantification of this toxicologically relevant minor metabolite
Generic opiate standards Morphine, codeine, hydromorphone share different MRM transitions; cannot substitute in LC-MS/MS assays targeting morphinone
Risk: Analytical specificity may not transfer; method validation requires the authentic metabolite standard.

Morphinone vs. Analogs: Key Evidence


Irreversible Receptor Inactivation via Covalent Binding

Morphinone acts as an irreversible antagonist at opioid receptors through covalent bond formation, a mechanism not shared by its saturated analog dihydromorphinone. In a study by Nagamatsu et al., morphinone was shown to bind covalently to the sulfhydryl group of opioid receptors, leading to irreversible inactivation of binding sites and a subsequent blockade of morphine-elicited analgesia [1]. In contrast, the structurally similar dihydromorphinone, which lacks the reactive C7-C8 double bond, did not produce this effect. This electrophilic nature is further evidenced by morphinone's ability to form adducts with glutathione and cysteine in vitro [1].

Irreversible receptor inactivation
Head-to-head
Covalent opioid receptor inactivation blocks morphine analgesia; dihydromorphinone (saturated analog) shows no inactivation
Supports covalent drug-receptor interaction studies
Reported in vivo mouse analgesia model; adduct formation confirmed with glutathione/cysteine
Covalent Drug-Receptor Interaction Opioid Receptor Pharmacology Irreversible Antagonism

Glutathione Depletion and Hepatotoxicity

Morphinone is a reactive electrophile that depletes hepatic glutathione (GSH), a key cellular antioxidant, leading to hepatotoxicity. In contrast, the parent drug morphine does not produce this effect. A study by Nagamatsu et al. demonstrated that subcutaneous administration of morphinone to mice caused a significant reduction in hepatic non-protein sulfhydryl (primarily GSH) concentration, whereas morphine administration did not produce a comparable protective effect from GSH pretreatment [1]. The study further quantified that pretreatments with glutathione or cysteine significantly increased the survival rate of mice given a lethal dose of morphinone, but these same pretreatments did not protect against morphine's acute toxicity.

Glutathione depletion & hepatotoxicity
Head-to-head
Morphinone reduces hepatic non-protein sulfhydryl (GSH); morphine does not. GSH/cysteine pretreatment increases survival against morphinone lethality, not morphine.
Context for reactive metabolite toxicology screening
Data to verify; mouse model, subcutaneous administration
Hepatotoxicity Glutathione Depletion Reactive Metabolite Toxicology

Morphinone Formation in Human Liver Microsomes

Human liver microsomes possess a specific enzyme activity (morphine 6-dehydrogenase) that converts morphine to the toxic metabolite morphinone. The rate of this conversion is quantifiable and varies significantly between individuals. A study using 9000×g supernatants from six human livers found that the rate of morphinone formation from morphine ranged from 30 to 120 nmol/g liver/30 min, using NAD as a cofactor at pH 7.4 [1]. This demonstrates that human liver tissue is capable of producing morphinone at a measurable rate, establishing its relevance as a human metabolite. This specific biotransformation is not shared by other common morphine metabolites like morphine-3-glucuronide or morphine-6-glucuronide, nor by hydromorphone, which is a synthetic derivative.

Human liver microsome formation
Method context
30–120 nmol/g liver/30 min
Supports analytical assay context for inter-individual variability
Human 9000×g supernatant, NAD cofactor, pH 7.4; 6 donors
Drug Metabolism Human Liver Microsomes Toxic Metabolite Quantification

Species Differences in Morphinone Formation

The metabolic conversion of morphine to morphinone exhibits significant species variation, with guinea pig and rat livers demonstrating higher specific activity than human liver. A comparative study found that with NAD+ as a cofactor, the amounts of morphinone formed in rat and guinea pig liver were 5.70 and 5.82 μmol/g liver/30 min, respectively [1]. These rates were three-to-four times higher than those observed in other species like rabbit, mouse, and hamster. In stark contrast, human liver 9000×g supernatants produced morphinone at a much lower rate, ranging from only 0.03 to 0.12 μmol/g liver/30 min (equivalent to the 30-120 nmol/g liver/30 min reported in Todaka et al., 2005) [2].

Species differences in formation
Cross-study
Rat/guinea pig formation rate ~47–190× higher than human (0.03–0.12 µmol/g/30 min vs 5.70–5.82 µmol/g/30 min)
Species-dependent model context; requires assay cross-validation
Reported in vitro liver S9; NAD+ cofactor
Comparative Drug Metabolism Species Differences Preclinical Toxicology

Biliary Excretion of Morphinone and GSH Adduct

In rats, following subcutaneous injection of morphine (25 mg/kg), morphinone and its glutathione adduct (MO-GSH) are specifically excreted into the bile, providing a quantifiable in vivo profile. Over a 12-hour period, the amounts of morphinone and MO-GSH excreted in the bile were determined to be 0.8 ± 0.3% and 8.4 ± 4.3% of the administered dose, respectively [1]. This specific excretion pattern is not replicated by the parent drug morphine or its major glucuronide metabolites (M3G and M6G), which are primarily excreted in urine. The presence of the MO-GSH adduct is a direct biomarker of the electrophilic reactivity of morphinone in vivo.

Biliary excretion & GSH adduct
Reported
Morphinone: 0.8 ± 0.3% dose; MO-GSH adduct: 8.4 ± 4.3% dose (12 h, rat bile)
Supports adduct biomarker quantification in metabolism studies
Rat model, 25 mg/kg morphine s.c.; HPLC analysis
Biliary Excretion Drug Metabolism Glutathione Adduct Analysis

Morphinone: Key Application Scenarios


Quantifying Morphinone Formation in Human Liver

A core application is the use of a pure morphinone reference standard to develop and validate a sensitive HPLC or LC-MS/MS assay for quantifying the formation of this reactive metabolite from morphine in human liver microsomes. This is essential for pharmacogenomic studies investigating inter-individual variability in morphine bioactivation [1]. The assay must be capable of detecting and quantifying morphinone at the low formation rates observed in human tissue (30-120 nmol/g liver/30 min) [2]. Using a generic opioid standard would be inappropriate due to differing retention times and mass transitions.

Irreversible Opioid Receptor Antagonism

For pharmacologists studying covalent drug-receptor interactions and irreversible antagonism, morphinone serves as a unique tool compound. Its electrophilic α,β-unsaturated ketone allows it to act as a covalent probe, irreversibly inactivating mu-opioid receptors by binding to critical sulfhydryl groups [3]. In contrast, its saturated analog, dihydromorphinone, lacks this activity. This application requires a pure, well-characterized batch of morphinone to ensure that observed effects are due to the compound itself and not a mixture of related reversible agonists.

Forensic Toxicology Panel for Morphine vs. Heroin

Forensic toxicology laboratories can utilize a morphinone standard in GC-MS or LC-MS/MS methods to analyze post-mortem bile or liver tissue samples. The presence and quantity of morphinone, along with its glutathione adduct (MO-GSH), can provide a more nuanced picture of morphine metabolism and potential toxicity [4]. This is particularly relevant in cases where morphine is administered therapeutically versus cases of heroin overdose, as the metabolite profile may differ. The ability to accurately identify and quantify morphinone provides a level of detail not possible with standard opiate panels that only include morphine, codeine, and 6-MAM.

Morphine 6-Dehydrogenase in Drug-Drug Interactions

Pharmaceutical researchers investigating the potential for drug-drug interactions involving the morphine 6-dehydrogenase (M6D) pathway require a pure morphinone standard. By using morphinone as an analytical reference, they can quantify the formation of this metabolite in the presence of co-administered drugs that may inhibit or induce M6D activity. This is critical for predicting the toxicological impact of polypharmacy in patients receiving chronic morphine therapy [5]. Generic morphine or hydromorphone standards cannot be used to track this specific enzymatic pathway.

Application
Selection Property
Validation Focus
Human liver microsome metabolite quantification
Authentic standard with verified MS transitions
Assay linearity and LLOQ at reported low formation rates
Covalent drug-receptor interaction studies
Electrophilic α,β-unsaturated ketone reactivity
Irreversible binding endpoint validation (e.g., sulfhydryl adduct formation)
Research bile/liver tissue analysis
Metabolite-specific retention time and fragmentation
Identification of morphinone and GSH adduct in complex matrices
Morphine 6-dehydrogenase enzyme studies
Pathway-specific analytical reference standard
Enzyme activity modulation (inhibition/induction) endpoint monitoring

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36 linked technical documents
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